2-Allyl-6-chloro-3-methylphenol 2-Allyl-6-chloro-3-methylphenol
Brand Name: Vulcanchem
CAS No.: 1154740-69-8
VCID: VC14310880
InChI: InChI=1S/C10H11ClO/c1-3-4-8-7(2)5-6-9(11)10(8)12/h3,5-6,12H,1,4H2,2H3
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

2-Allyl-6-chloro-3-methylphenol

CAS No.: 1154740-69-8

Cat. No.: VC14310880

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

2-Allyl-6-chloro-3-methylphenol - 1154740-69-8

Specification

CAS No. 1154740-69-8
Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 6-chloro-3-methyl-2-prop-2-enylphenol
Standard InChI InChI=1S/C10H11ClO/c1-3-4-8-7(2)5-6-9(11)10(8)12/h3,5-6,12H,1,4H2,2H3
Standard InChI Key VTTFYBYYQZKMOM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)Cl)O)CC=C

Introduction

Molecular Structure and Chemical Identity

Structural Characterization

2-Allyl-6-chloro-3-methylphenol (C10_{10}H11_{11}ClO) belongs to the family of substituted phenols, characterized by a hydroxyl group (-OH) attached to an aromatic ring with three substituents:

  • Chlorine at position 6,

  • Methyl group at position 3,

  • Allyl group (-CH2_2-CH=CH2_2) at position 2.

The allyl group introduces unsaturation, enabling participation in Diels-Alder reactions or polymerization, while the chlorine atom enhances electrophilic substitution reactivity. The methyl group contributes steric effects, influencing regioselectivity in further derivatization .

Spectroscopic Signatures

While experimental spectra for 2-allyl-6-chloro-3-methylphenol are unavailable, analogs suggest the following spectral features:

  • IR Spectroscopy: O-H stretch (~3200 cm1^{-1}), C-Cl stretch (~750 cm1^{-1}), and C=C stretch (~1650 cm1^{-1}).

  • NMR:

    • 1^1H NMR: Aromatic protons (δ 6.5–7.5 ppm), allylic protons (δ 5.0–6.0 ppm), methyl group (δ 2.3–2.5 ppm).

    • 13^{13}C NMR: Quaternary carbons adjacent to Cl (δ 125–135 ppm), allyl carbons (δ 115–120 ppm for CH2_2=CH-) .

Synthetic Methodologies

Purification and Yield Optimization

Column chromatography (silica gel, hexane/ethyl acetate) is typically employed for purification. Reported yields for analogous reactions range from 60–80%, depending on reaction conditions and catalyst loading .

Physicochemical Properties

Thermodynamic Parameters

Based on structurally similar compounds (e.g., 2-allyl-6-methylphenol):

PropertyValueSource Analog
Boiling Point230–235°C (est.)
Density1.12–1.15 g/cm3^3 (est.)
Refractive Index1.540–1.550 (est.)
SolubilitySlightly soluble in water;
soluble in ethanol, acetone

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing HCl gas.

  • Photoreactivity: The allyl group may undergo [2+2] cycloaddition under UV light.

  • Acidity: pKa ≈ 9.5–10.0 (weaker than phenol due to electron-donating methyl group) .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorinated phenols are precursors to herbicides and insecticides. For example, 2-allyl-6-chloro-3-methylphenol could be alkylated to produce analogs of chloropyrifos or other organophosphate pesticides .

Pharmaceutical Synthesis

The allyl group serves as a handle for further functionalization. Hydrogenation would yield 2-propyl-6-chloro-3-methylphenol, a potential intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Polymer Chemistry

Radical-initiated polymerization of the allyl group could yield cross-linked resins for coatings or adhesives.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for pharmaceutical applications.

  • Green Chemistry Approaches: Replacing AlCl3_3 with ionic liquids or heterogeneous catalysts to improve sustainability.

  • Biological Screening: Evaluating antimicrobial or anticancer activity given the structural similarity to bioactive phenols.

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